2-Methylpyridine-3,4-diamine

Descripción general

Descripción

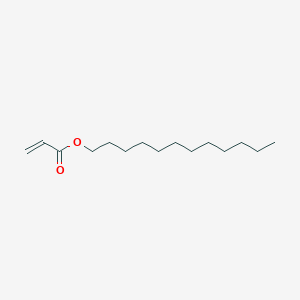

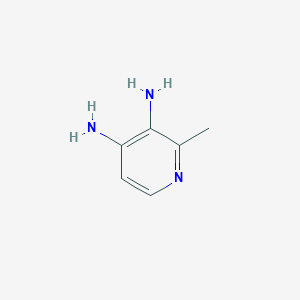

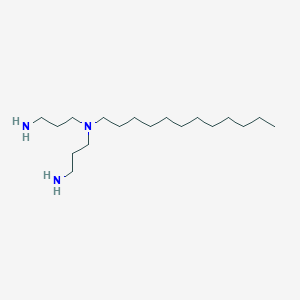

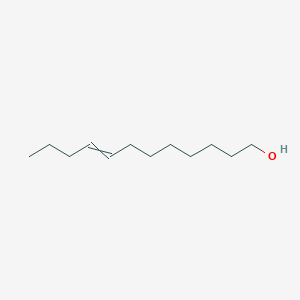

2-Methylpyridine-3,4-diamine is a chemical compound that is part of the pyridine family, characterized by a pyridine ring—a six-membered aromatic ring with one nitrogen atom—substituted with a methyl group and two amine groups. The specific placement of these substituents gives the compound unique chemical and physical properties, making it a valuable intermediate in various chemical syntheses.

Synthesis Analysis

The synthesis of 2-methylpyridines, which are closely related to 2-methylpyridine-3,4-diamine, can be achieved through a [3 + 2 + 1] annulation of aryl methyl ketoxime acetates with triethylamine, using iodine to trigger N-O bond cleavage and generate imine radicals . This method provides a direct route to form the pyridine ring and introduce methyl groups. Additionally, the synthesis of related compounds, such as 4'-(2-pyridyl)-2,2':6',2''-terpyridine, involves a C-C bond-forming reaction mediated by copper ions, starting from pyridine derivatives .

Molecular Structure Analysis

The molecular and crystal structures of derivatives of 2-methylpyridine have been extensively studied. For instance, nitro derivatives of 2-amino-4-methylpyridine have been crystallized in various space groups and exhibit layered arrangements stabilized by hydrogen bonds . The molecular structures are often determined using Density Functional Theory (DFT) and compared with X-ray crystallography data. Similarly, the crystal structure of N,N'-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine shows a nearly planar pyridine moiety with significant displacement of one of the phosphorus atoms .

Chemical Reactions Analysis

2-Methylpyridine derivatives participate in various chemical reactions. For example, N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4'-bipyridin-2'-yl]benzene-1,4-diamine is synthesized through a nucleophilic aromatic substitution reaction . The reactivity of these compounds is further exemplified by the synthesis of unsymmetrically 4-methyl-2,2'-bipyridines using palladium-catalyzed reactions between bromopyridine and 4-methylpyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylpyridine-3,4-diamine derivatives are influenced by their molecular structure. Intramolecular hydrogen bonding is a significant feature in acylated 2,2'-bipyridine-3,3'-diamines, affecting their secondary structure and NMR spectral properties . The optical properties of 2,4-diamino-6-arylpyridine-3,5-dicarbonitriles, which fluoresce in the violet region, are also noteworthy . Additionally, Co(II) complexes with substituted 2-methylpyridines exhibit distinct magnetic moments and spectroscopic features, indicative of their coordination environment and electronic structure .

Aplicaciones Científicas De Investigación

1. Catalyst Synthesis and Characterization

2-Methylpyridine-3,4-diamine compounds have been utilized in the preparation and characterization of various catalysts. Specifically, these compounds have been involved in the synthesis and study of zirconium and hafnium complexes, which exhibit interesting properties such as the formation of cationic alkyls when activated by Lewis acids. However, these complexes did not demonstrate activity toward 1-hexene polymerization, indicating a specific catalytic behavior (Tonzetich et al., 2005).

2. Molecular Structure Analysis

Investigations into the molecular structures of 2-Methylpyridine-3,4-diamine derivatives have revealed intriguing properties. For example, in certain molecules, the pyridine moiety was found to be almost planar, highlighting a specific spatial configuration that may influence molecular interactions and stability. This structural information is crucial for understanding the properties and potential applications of these compounds (Stöger et al., 2014).

3. Host–Guest Chemistry and Separation Potential

Certain derivatives of 2-Methylpyridine-3,4-diamine have been explored for their potential in purification processes using host–guest chemistry. Studies have shown that these compounds can form clathrates with various solvents, indicating a potential for selective solvent separation and purification, which is crucial in chemical processing and environmental remediation (Barton et al., 2020).

4. Photophysics and Sensing Applications

Derivatives of 2-Methylpyridine-3,4-diamine have been used in the development of phosphorescent complexes for sensing applications. For instance, specific complexes have been designed to exhibit green to red phosphorescence and have shown potential in intracellular nitric oxide sensing, demonstrating the applicability of these compounds in biological and medical fields (Ho-Tin Law et al., 2014).

5. Photoinduced Tautomerism Studies

Studies on 2-Methylpyridine-3,4-diamine derivatives have also focused on understanding photoinduced tautomerism, where compounds can switch between different molecular structures upon exposure to light. This property is significant for developing light-responsive materials and understanding molecular dynamics in various chemical processes (Akai et al., 2006).

Safety And Hazards

Direcciones Futuras

In terms of future directions, 2-Methylpyridines have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc . Therefore, it is necessary to establish a sensitive, efficient, and simple method for the determination of compounds such as pyridines in soil samples .

Propiedades

IUPAC Name |

2-methylpyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-6(8)5(7)2-3-9-4/h2-3H,8H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCMHIHWZCWXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597956 | |

| Record name | 2-Methylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpyridine-3,4-diamine | |

CAS RN |

15931-19-8 | |

| Record name | 2-Methylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-chlorodibenzo[b,f]thiepin-10(11H)-one](/img/structure/B107444.png)